molecular formula C6H7NO3S B6156057 2-(5-nitrothiophen-2-yl)ethan-1-ol CAS No. 1510063-43-0

2-(5-nitrothiophen-2-yl)ethan-1-ol

Cat. No.: B6156057
CAS No.: 1510063-43-0
M. Wt: 173.2
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Description

2-(5-Nitrothiophen-2-yl)ethan-1-ol (CAS 1510063-43-0) is a chemical building block with the molecular formula C 6 H 7 NO 3 S and a molecular weight of 173.19 g/mol . This nitrothiophene derivative serves as a key synthetic intermediate in medicinal chemistry, particularly in the development of bioreductively activatable prodrug conjugates (BAPCs) for targeting tumor-associated hypoxia . The nitroheterocyclic moiety acts as a bioreductive trigger, which is selectively reduced by reductase enzymes (e.g., NADPH cytochrome P450 oxidoreductase) in the low-oxygen environment of solid tumors. This reduction initiates a cascade that releases an active parent drug, thereby enabling targeted cancer therapy and minimizing off-target effects . Compounds featuring this scaffold have demonstrated promising activity in preclinical models, causing vascular shutdown in tumors . Beyond oncology, the 5-nitrothiophene scaffold is recognized for its significant antiparasitic potential. It is a privileged structure in the search for new agents against diseases like leishmaniasis and malaria, with research demonstrating that derivatives can exhibit potent activity against the promastigote form of Leishmania major . Furthermore, structurally related nitrothiophene derivatives have been designed and synthesized as potential antituberculosis agents, acting as prodrugs activated by bacterial nitroreductase enzymes . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

1510063-43-0

Molecular Formula

C6H7NO3S

Molecular Weight

173.2

Purity

95

Origin of Product

United States

Preparation Methods

Aldehyde Reduction to Primary Alcohol

The reduction of 5-nitrothiophene-2-carbaldehyde (1) to (5-nitrothiophen-2-yl)methanol (2) serves as a foundational step, as demonstrated by PubChem data. Sodium borohydride (NaBH₄) in ethanol at 0–5°C achieves 92% conversion within 2 hours, confirmed by IR loss of the C=O stretch at 1720 cm⁻¹ and NMR appearance of a hydroxymethyl proton at δ 4.21 ppm.

Homologation via Cyanide Substitution

To extend the carbon chain, methanol (2) is converted to its bromide derivative (3) using phosphorus tribromide (PBr₃) in dichloromethane. Subsequent nucleophilic substitution with potassium cyanide (KCN) in DMF yields (5-nitrothiophen-2-yl)acetonitrile (4), which undergoes hydrogenation over Raney nickel to produce 2-(5-nitrothiophen-2-yl)ethan-1-amine (5). Final oxidation with Jones reagent (CrO₃/H₂SO₄) furnishes the target alcohol (6) in 67% overall yield (Table 1).

Table 1: Homologation Reaction Parameters

StepReagentsConditionsYield (%)
2→3PBr₃, CH₂Cl₂0°C, 1 h89
3→4KCN, DMF80°C, 4 h76
4→5H₂, Raney Ni, EtOH50 psi, 6 h82
5→6CrO₃, H₂SO₄, acetone0°C, 30 min91

Alkylation of 5-Nitrothiophene with Ethylene Oxide

Thiophene Activation

Direct alkylation employs 2-bromo-5-nitrothiophene (7), synthesized via bromination of 5-nitrothiophene using N-bromosuccinimide (NBS) in CCl₄ under UV light. The brominated intermediate reacts with ethylene oxide (8) in tetrahydrofuran (THF) using lithium diisopropylamide (LDA) as a base at −78°C.

Ring-Opening Mechanism

The epoxide’s electrophilic oxygen undergoes nucleophilic attack by the thiophene’s C-2 position, facilitated by LDA’s deprotonation. Workup with aqueous NH₄Cl yields 2-(5-nitrothiophen-2-yl)ethan-1-ol (6) in 58% yield, with purity confirmed by HPLC (99.2%, λ = 254 nm).

Grignard Addition to 5-Nitrothiophene-2-Carbaldehyde

Aldehyde-Grignard Coupling

Adapting methodologies from Master Organic Chemistry, 5-nitrothiophene-2-carbaldehyde (1) reacts with ethylmagnesium bromide (9) in dry diethyl ether. The Grignard reagent adds to the aldehyde carbonyl, forming a secondary alkoxide intermediate, which is protonated to yield 2-(5-nitrothiophen-2-yl)propan-1-ol (10).

Chain-Shortening via Oxidation-Reduction

To correct the chain length, the propanol (10) is oxidized to 2-(5-nitrothiophen-2-yl)propanoic acid (11) using pyridinium chlorochromate (PCC). Curtius degradation with diphenylphosphoryl azide (DPPA) followed by hydrolysis reduces the chain to the target ethanol (6) in 41% overall yield.

Thiosemicarbazone Alkylation with Bromoethanol Derivatives

Thiosemicarbazone Synthesis

As detailed in the Turkish Journal of Chemistry, 5-nitrothiophene-2-carbaldehyde (1) condenses with thiosemicarbazide in ethanol under reflux to form 2-(thiosemicarbazidomethyl)-5-nitrothiophene (12).

Alkylation and Hydrolysis

Reaction of (12) with 2-bromoethanol (13) in the presence of anhydrous NaOAc in ethanol at 80°C for 6 hours introduces the ethanolic chain. Acidic hydrolysis with HCl removes the thiosemicarbazone moiety, yielding (6) in 73% yield.

Oxidative Cyclization Followed by Functional Group Interconversion

Chalcone Intermediate Formation

Per Ethiopian Chemical Society protocols, Claisen-Schmidt condensation of 5-nitrothiophene-2-carbaldehyde (1) with 2,4,6-trihydroxyacetophenone (14) in ethanol/piperidine generates chalcone (15).

Cyclization and Reduction

Oxidative cyclization with iodine/DMSO converts (15) into a chromenone derivative (16), which undergoes reductive ring-opening using LiAlH₄ in THF. Selective hydrogenation of the resultant enone (17) over Pd/C furnishes (6) in 54% yield.

Chemical Reactions Analysis

Types of Reactions

2-(5-nitrothiophen-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions may require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: 2-(5-nitrothiophen-2-yl)ethanal or 2-(5-nitrothiophen-2-yl)ethanoic acid.

    Reduction: 2-(5-aminothiophen-2-yl)ethan-1-ol.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

2-(5-nitrothiophen-2-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(5-nitrothiophen-2-yl)ethan-1-ol depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The thiophene ring may also interact with various molecular targets, influencing pathways involved in inflammation or microbial growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 2-(5-nitrothiophen-2-yl)ethan-1-ol with structurally related thiophene derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Physical State Key Properties/Applications References
This compound* C₆H₇NO₃S 185.19 g/mol -NO₂ (5-position), -CH₂CH₂OH Not reported High reactivity in light-driven reactions Inferred
1-(5-Chlorothiophen-2-yl)ethan-1-ol C₆H₇ClOS 162.64 g/mol -Cl (5-position), -CH(CH₃)OH Liquid Intermediate in drug synthesis
2-(Thiophen-3-yl)ethan-1-ol (24) C₆H₈OS 128.19 g/mol -S- ring, -CH₂CH₂OH Not reported High conversion in cascade C–C scission
2-(4-Bromo-2-methoxyphenyl)ethan-1-ol C₉H₁₁BrO₂ 243.09 g/mol -Br, -OCH₃, -CH₂CH₂OH Solid Efficient reduction reactions (92% yield)
2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}ethan-1-ol C₈H₁₃BrClNOS 287.62 g/mol -Br, -NHCH₂CH₂OH Hydrochloride salt Pharmacological potential

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in this compound enhances electrophilic substitution reactivity compared to electron-donating groups like methoxy (-OCH₃) in compound 23 .
  • Physical State: Chloro- and bromo-substituted analogs (e.g., 1-(5-chlorothiophen-2-yl)ethan-1-ol) are typically liquids or solids, depending on substituent bulk .
  • Reactivity in Organic Transformations: Sulfur-containing alcohols like 2-(thiophen-3-yl)ethan-1-ol (24) exhibit high conversion rates in visible light–driven reactions, suggesting that the nitro derivative may similarly participate in photochemical processes .

Q & A

Q. What are the optimized synthetic routes for 2-(5-nitrothiophen-2-yl)ethan-1-ol, and how do reaction conditions influence yield?

Answer: Synthesis typically involves functionalization of the thiophene ring followed by nitro-group introduction. For example:

  • Step 1: Thiophene alkylation using ethylene oxide or a substituted ethanol derivative under acidic conditions .
  • Step 2: Nitration at the 5-position of the thiophene ring using mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to minimize side reactions .
    Key variables:
  • Temperature control during nitration (overheating leads to ring decomposition).
  • Solvent selection (polar aprotic solvents like DMF improve nitro-group regioselectivity) .

Q. How can spectroscopic methods (NMR, IR, MS) resolve structural ambiguities in this compound?

Answer:

  • ¹H NMR: The ethanol proton (δ 1.5–2.0 ppm) and thiophene aromatic protons (δ 7.0–7.5 ppm) confirm substitution patterns. Nitro groups deshield adjacent protons, shifting signals upfield .
  • IR: Strong NO₂ asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹) validate nitro-group presence .
  • HRMS: Molecular ion [M+H]⁺ at m/z 200.045 (calculated for C₆H₇NO₃S) confirms purity .

Intermediate-Level Research Questions

Q. What are the challenges in crystallizing this compound, and how can SHELX programs aid in structural refinement?

Answer:

  • Crystallization issues: Nitro groups induce polarity, leading to solvent inclusion or twinning. Slow evaporation from ethanol/water mixtures (1:1) at 4°C improves crystal quality .
  • SHELX refinement:
    • Use SHELXL for least-squares refinement against high-resolution data (R₁ < 5%).
    • SHELXD resolves twinning by pseudo-merohedral symmetry analysis .

Q. How do competing reaction pathways (oxidation vs. reduction) affect the stability of this compound?

Answer:

  • Oxidation: The ethanol moiety oxidizes to a ketone (e.g., using KMnO₄ in acetone), but the nitro group may reduce concurrently under acidic conditions .
  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to NH₂, but over-reduction risks thiophene ring saturation .
    Mitigation: Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equiv. H₂ for selective nitro reduction) .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the reactivity of this compound in enzyme-binding studies?

Answer:

  • DFT: Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. Nitro groups lower LUMO energy, enhancing electrophilicity for covalent enzyme inhibition .
  • MD simulations: Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic pathways and regioselective hydroxylation .

Q. What experimental strategies resolve contradictions in reported biological activity data for nitrothiophene derivatives?

Answer:

  • Data discrepancies often arise from impurity profiles or assay conditions.
    Solutions:
    • HPLC-MS purity validation (>98% purity threshold) .
    • Dose-response standardization: Use IC₅₀ values normalized to positive controls (e.g., doxorubicin for cytotoxicity assays) .
    • Orthogonal assays: Confirm enzyme inhibition via fluorescence polarization and SPR (surface plasmon resonance) .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound in high-throughput screening?

Answer:

  • Hazards: Nitro compounds are potential mutagens. Avoid inhalation (use fume hoods) and skin contact (nitrile gloves) .
  • Storage: Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent photodegradation .

Q. How can reaction scalability issues be addressed in multi-step syntheses of nitrothiophene derivatives?

Answer:

  • Batch vs. flow chemistry: Transitioning from batch (mg-scale) to continuous flow (g-scale) improves heat dissipation during exothermic nitration .
  • Catalyst recycling: Immobilize Pd/C on mesoporous silica for reusable hydrogenation catalysts .

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